![molecular formula C10H16 B14365679 1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene CAS No. 92121-69-2](/img/structure/B14365679.png)
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,4-Trimethylbicyclo[320]hept-2-ene is an organic compound with the molecular formula C10H16 It is a bicyclic hydrocarbon that features a unique structure with three methyl groups attached to a bicycloheptene framework
准备方法
Synthetic Routes and Reaction Conditions
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between isoprene and a suitable dienophile under controlled conditions can yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to optimize yield and purity. Catalysts such as Lewis acids can be employed to facilitate the Diels-Alder reaction, and subsequent purification steps like distillation or recrystallization are used to isolate the compound.
化学反应分析
Types of Reactions
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,4,4-trimethylbicyclo[3.2.0]hept-2-en-6-one, while reduction can produce various saturated hydrocarbons.
科学研究应用
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.
相似化合物的比较
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene:
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: Another bicyclic compound with a different ring system and functional groups.
Uniqueness
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene is unique due to its specific arrangement of methyl groups and the bicycloheptene framework. This structure imparts distinct chemical properties, making it valuable for various applications that similar compounds may not fulfill as effectively.
属性
CAS 编号 |
92121-69-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
1,4,4-trimethylbicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-9(2)6-7-10(3)5-4-8(9)10/h6-8H,4-5H2,1-3H3 |
InChI 键 |
FYBAUMRSWNNCQM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC2(C1CC2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


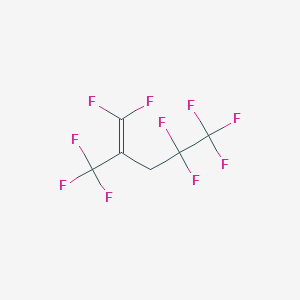
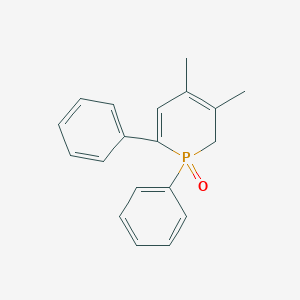
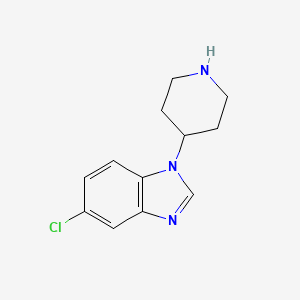
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
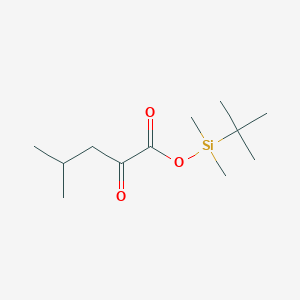

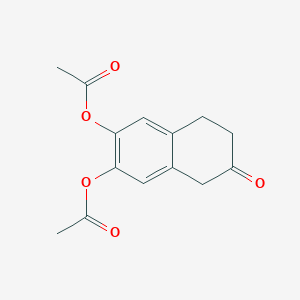
methanone](/img/structure/B14365627.png)
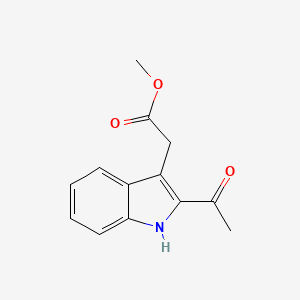
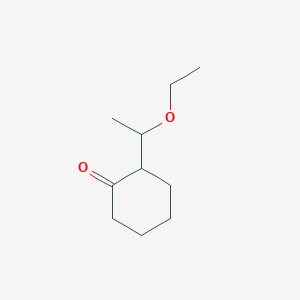

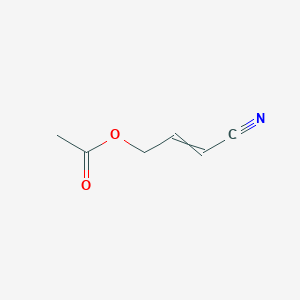
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)
